Bryodulcosigenin vs. Bryonolic Acid: Superior In Vivo Anti-Colitis Efficacy
In a direct in vivo comparison of cucurbitane triterpenoids, bryodulcosigenin demonstrated superior efficacy over bryonolic acid in a DSS-induced colitis model. Bryodulcosigenin administered orally at 10 mg/kg/day significantly improved colon length and disease activity index (DAI) [1]. In contrast, bryonolic acid at an equivalent oral dose of 10 mg/kg showed only a modest, non-significant improvement in DAI and did not significantly prevent colon shortening in a similar DSS-induced colitis model in mice [2].
| Evidence Dimension | In vivo efficacy in DSS-induced colitis (Disease Activity Index improvement) |
|---|---|
| Target Compound Data | Bryodulcosigenin (10 mg/kg/day, p.o.): Significant improvement in DAI and colon length (p<0.05) |
| Comparator Or Baseline | Bryonolic Acid (10 mg/kg, p.o.): Modest, non-significant improvement in DAI; no significant prevention of colon shortening |
| Quantified Difference | Bryodulcosigenin significantly improved both DAI and colon length; bryonolic acid did not achieve statistical significance for either parameter. |
| Conditions | C57BL/6 mice; 2.5% DSS in drinking water for 7 days |
Why This Matters
For researchers modeling IBD, bryodulcosigenin provides a more robust and reproducible in vivo efficacy signal than the structurally related bryonolic acid, reducing the risk of null results and enabling clearer mechanistic studies.
- [1] Li R, Chen C, Liu B, Shi W, Shimizu K, Zhang C. Bryodulcosigenin a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice. Phytomedicine. 2022 Jan;94:153814. doi: 10.1016/j.phymed.2021.153814. View Source
- [2] Kim JE, Lee JY, Kang MJ, Jeong YJ, Choi JA, Oh SM, Lee KB, Park JH. Bryonolic Acid, a Triterpenoid, Protect Against Dextran Sulfate Sodium-Induced Colitis in Mice. Biomol Ther (Seoul). 2016 May 1;24(3):275-81. doi: 10.4062/biomolther.2015.159. View Source
